2,4-Oxazolidinedione

Product Introduction

2,4-Oxazolidinedione can be derived from natural sources or synthesized through various chemical pathways. It is not commonly found in nature but can be produced from amino acids or other nitrogen-containing compounds.

In the context of chemical classification, 2,4-Oxazolidinedione falls under:

- Heterocycles: Compounds containing a ring structure with at least one atom that is not carbon.

- Diones: Organic compounds that contain two carbonyl functional groups.

- Pharmaceutical intermediates: Used in the synthesis of various drugs, particularly in the development of antibacterial agents.

Methods

The synthesis of 2,4-Oxazolidinedione can be achieved through several methods, including:

- Cyclization of Amino Acids: The reaction typically involves the cyclization of amino acids such as glycine or serine with diketones or aldehydes under acidic or basic conditions. This method allows for the formation of the oxazolidine ring while introducing the carbonyl groups.

- Condensation Reactions: Another approach involves the condensation of an amine with a diketone. For example, reacting ethyl acetoacetate with an amine can yield 2,4-Oxazolidinedione after appropriate reaction conditions are applied.

- Multicomponent Reactions: More advanced synthetic strategies may involve multicomponent reactions where three or more reactants combine in a single step to form the desired oxazolidinedione structure.

Technical Details

The cyclization process typically requires careful control of temperature and pH to ensure optimal yields. The use of solvents such as ethanol or dimethylformamide can facilitate these reactions. Additionally, catalysts such as Lewis acids may be employed to enhance reaction rates.

Structure

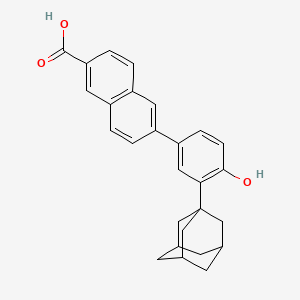

The molecular formula for 2,4-Oxazolidinedione is CHNO. The structure consists of a five-membered ring featuring two carbonyl groups at positions 2 and 4 relative to the nitrogen atom.

Reactions

2,4-Oxazolidinedione participates in several chemical reactions due to its reactive carbonyl groups:

- Nucleophilic Addition: The carbonyl groups can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of adducts that can further react to yield more complex structures.

- Hydrolysis: In aqueous environments, 2,4-Oxazolidinedione can hydrolyze to form corresponding amino acids or other derivatives depending on reaction conditions.

- Condensation Reactions: The compound can also engage in condensation reactions with alcohols or amines to form esters or amides, respectively.

Technical Details

Reactions involving 2,4-Oxazolidinedione often require specific conditions such as controlled temperatures and pH levels to favor desired pathways. The use of protective groups may also be necessary when multiple functional groups are present.

Process

The mechanism of action for 2,4-Oxazolidinedione primarily relates to its role as an intermediate in pharmaceutical synthesis. It acts through several pathways:

- Antibacterial Activity: Compounds derived from 2,4-Oxazolidinedione have shown effectiveness against Gram-positive bacteria by inhibiting protein synthesis through binding to ribosomal RNA.

- Metabolic Pathways: As an intermediate, it may influence metabolic pathways by acting as a precursor for various bioactive compounds that modulate biological activities.

Data

Studies have indicated that derivatives of this compound exhibit varying degrees of antibacterial potency depending on their structural modifications and functional group placements.

Physical Properties

- Appearance: Typically appears as white crystalline solids.

- Odor: Generally odorless.

- Stability: Stable under normal conditions but sensitive to moisture which may lead to hydrolysis.

Chemical Properties

- pKa Values: Indicative of acidity; relevant for understanding reactivity.

- Reactivity: Reacts readily with nucleophiles due to electrophilic carbonyl centers.

Relevant analyses often include spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and purity during synthesis.

Scientific Uses

- Pharmaceutical Development: Primarily used in synthesizing antibiotics and other therapeutic agents targeting bacterial infections.

- Biochemical Research: Serves as a tool for studying protein synthesis inhibition mechanisms and exploring new drug candidates.

- Synthetic Chemistry: Acts as a versatile building block for creating complex organic molecules in laboratory settings.

Historical Evolution of Oxazolidinones in Drug Discovery

The 2,4-oxazolidinedione scaffold (molecular formula: C₃H₃NO₃, CAS RN: 2346-26-1) is a five-membered heterocyclic ring characterized by carbonyl groups at positions 2 and 4. Early investigations identified this core structure as a versatile template for bioactive compounds, with its first synthetic preparation reported in 1913 via chloroacetamide cyclization with bicarbonate [4]. The 1940s witnessed the emergence of furazolidone, a nitrofuran-oxazolidinone hybrid, as an early antimicrobial agent targeting bacterial DNA. This was followed by cycloserine (3-oxazolidinone), approved in 1956 as an antitubercular drug [1] [7].

A transformative breakthrough occurred in the 1980s when DuPont researchers discovered N-aryl oxazolidinones (DuP-105 and DuP-721), exhibiting unprecedented activity against Gram-positive pathogens [1] [10]. This work laid the foundation for linezolid (Pharmacia & Upjohn), the first clinically approved 2-oxazolidinone antibiotic (FDA, 2000). Linezolid's mechanism—binding the 23S rRNA of the 50S ribosomal subunit to inhibit protein synthesis—represented a novel antibiotic class effective against vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) [1] [10]. Its success spurred intensive research, leading to tedizolid (FDA-approved 2014), featuring a D-ring modification (1,2,3-triazol-4-ylmethyl) for enhanced potency and reduced dosing frequency [8] [10].

Table 1: Key Milestones in Oxazolidinone-Based Drug Development

| Compound | Year | Significance | Structural Feature |

|---|---|---|---|

| Furazolidone | 1940s | Early nitrofuran-oxazolidinone antimicrobial | 2-Oxazolidinone fused with nitrofuran |

| Cycloserine | 1956 | First 3-oxazolidinone antitubercular | 3-Oxazolidinone |

| DuP-721 | 1987 | Prototype N-aryl oxazolidinone with Gram-positive activity | N-aryl substitution on 2-oxazolidinone core |

| Linezolid | 2000 | First FDA-approved 2-oxazolidinone antibiotic | S-configuration at C5, acetamidomethyl C5 |

| Tedizolid | 2014 | Second-generation oxazolidinone; improved potency vs. linezolid-resistant strains | Hydroxymethyl C5, D-ring triazole |

| Delpazolid (LCB01-0371) | Phase II | Novel oxazolidinone with hydrazine linker for MDR-TB | N-((pyridin-2-yl)methyl)acetamide C5 |

Recent efforts target multidrug-resistant tuberculosis (MDR-TB) and Gram-negative bacteria. Delpazolid (LCB01-0371) incorporates a hydrazine linker and pyridine moiety, showing potent activity against Mycobacterium tuberculosis in Phase II trials [8] [10]. Radezolid (biaryl oxazolidinone) and contezolid demonstrate enhanced activity against linezolid-resistant strains carrying the cfr resistance gene [8] [10].

Role of 2,4-Oxazolidinedione as a Pharmacophore Scaffold

The 2,4-oxazolidinedione core serves as a privileged scaffold due to its:

- Structural mimicry: Functions as a bioisostere for cyclic carbamates, ureas, and amides, enhancing metabolic stability by reducing hydrolysis susceptibility compared to linear analogs [1] [10].

- Hydrogen-bonding capacity: The ring carbonyls and NH group facilitate interactions with biological targets (e.g., ribosomal RNA, enzymes), crucial for binding affinity [1].

- Synthetic versatility: Positions 3 (N) and 5 (C) allow strategic modifications to optimize pharmacokinetic and pharmacodynamic properties [1] [8] [10].

Structure-Activity Relationship (SAR) Principles:

- Position 3 (N-substitution): Aryl or heteroaryl groups (e.g., fluorophenyl in linezolid) are essential. Meta-substitution (e.g., fluoro) enhances antibacterial activity, while para-substitution can broaden the spectrum [1] [10].

- Position 5 (C-substitution): The S-configuration of the acetamidomethyl group is critical for ribosomal binding. Modifications here significantly impact potency and spectrum:

- Linezolid/Tedizolid: Acetamidomethyl linker → Gram-positive focus.

- Radezolid: Biaryl system → improved activity against respiratory pathogens (e.g., Haemophilus influenzae) [8].

- Delpazolid: Hydrazine linker with pyridine → enhanced antitubercular activity [8] [10].

- C-ring modifications: Replacing the morpholine ring (linezolid) with triazoles (tedizolid), thiomorpholines (sutezolid), or biaryl systems (radezolid) improves potency, overcomes resistance (cfr methyltransferase), and expands spectrum [8] [10].

Table 2: Structural Evolution and Spectrum of Activity in Oxazolidinone Derivatives

| Core Modification | Representative Compound | Key Structural Change | Spectrum/Biological Activity |

|---|---|---|---|

| Basic N-aryl 2-oxazolidinone | Linezolid | Morpholine D-ring | MRSA, VRE, Streptococci |

| C5 Biaryl | Radezolid | Pyridopyrazine C-ring | CAP pathogens (e.g., H. influenzae), cfr-MRSA |

| C5 Thiomorpholine | Sutezolid | Thiomorpholine D-ring | MDR-TB (enhanced intracellular activity) |

| C5 Triazole | Tedizolid | 1,2,3-Triazol-4-ylmethyl D-ring | SSTI pathogens (potency 4-8x > linezolid) |

| C5 Hydrazine-Pyridine | Delpazolid | N-((pyridin-2-yl)methyl)acetamide linker | MDR-TB (potent in vitro and in vivo) |

Beyond antibacterial activity, the 2,4-oxazolidinedione scaffold exhibits therapeutic plasticity:

- Anticancer agents: Derivatives inhibit tubulin polymerization or histone deacetylases (HDACs), showing activity against breast and colon cancer cell lines (IC₅₀ values in low μM range) [8].

- Coagulation Factor Xa (FXa) inhibitors: Designed as bioisosteres of arginine, specific analogs demonstrate potent FXa inhibition (IC₅₀ < 100 nM), relevant for anticoagulant development [8].

- Aldose reductase inhibitors: Potential for diabetic complication management [8].

Table 3: Pharmacophore Comparison: 2,4-Oxazolidinedione vs. Related Heterocycles

| Feature | 2,4-Oxazolidinedione | 2,4-Thiazolidinedione | 2-Oxazolidinone |

|---|---|---|---|

| Core Structure |  |  |  |

| Heteroatoms | O (1,3), N (1) | S (1), N (1), O (2) | O (1,3), N (1) |

| Key Bioactivities | Antibacterial, Anticancer, FXa inhibition | Antidiabetic (PPARγ), Antimicrobial, Anti-inflammatory | Antibacterial (Linezolid class) |

| Metabolic Stability | High (cyclic carbamate) | Moderate (potential ring opening) | High |

| Key Position(s) for SAR | N3, C5 | N3, C5 | N3, C5 (S-configuration critical) |

The scaffold's versatility is further evidenced by its role in anticonvulsant drugs (e.g., 5,5-diphenyl-2,4-oxazolidinedione derivatives) [4] [6] [8]. Synthetic accessibility—via routes like iodocyclocarbamation, gold-catalyzed rearrangements of propargylic carbamates, or solid-phase synthesis using resin-bound epoxides and isocyanates—ensures continued exploration of novel analogs [7] [10].

Properties

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Product FAQ

- To receive a quotation, send us an inquiry about the desired product.

- The quote will cover pack size options, pricing, and availability details.

- If applicable, estimated lead times for custom synthesis or sourcing will be provided.

- Quotations are valid for 30 days, unless specified otherwise.

- New customers generally require full prepayment.

- NET 30 payment terms can be arranged for customers with established credit.

- Contact our customer service to set up a credit account for NET 30 terms.

- We accept purchase orders (POs) from universities, research institutions, and government agencies.

- Preferred methods include bank transfers (ACH/wire) and credit cards.

- Request a proforma invoice for bank transfer details.

- For credit card payments, ask sales representatives for a secure payment link.

- Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.

- Orders are confirmed upon receiving official order requests.

- Provide full prepayment or submit purchase orders for credit account customers.

- Send purchase orders to sales@EVITACHEM.com.

- A confirmation email with estimated shipping date follows processing.

- Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.

- You can use your FedEx account; specify this on the purchase order or inform customer service.

- Customers are responsible for customs duties and taxes on international shipments.

- Reach out to our customer service representatives at sales@EVITACHEM.com.

- For ongoing order updates or questions, continue using the same email.

- Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

Hot Products

Japonilure

CAS No.: 64726-91-6

Lead salicylate

CAS No.: 15748-73-9

2,3-Dihydroxy-4-(1-methylethyl)benzoic acid

CAS No.: 19420-61-2

Dehydro-L-(+)-ascorbic acid dimer

CAS No.: 72691-25-9

Propanenitrile, 3-(isodecyloxy)-

CAS No.: 64354-92-3